2-thia-9-azaspiro[5.5]undecane hydrochloride
Description
2-Thia-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its fused bicyclic structure. The spiro[5.5]undecane framework consists of two six-membered rings sharing a single atom (spiro carbon), which confers conformational rigidity. Its structural uniqueness lies in the substitution of oxygen with sulfur, which may enhance lipophilicity and alter binding kinetics compared to oxygen-containing analogs .
Properties
IUPAC Name |
2-thia-9-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJZMSFVAIKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CSC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic backbone of 2-thia-9-azaspiro[5.5]undecane is typically constructed through cyclocondensation reactions. A primary method involves the reaction of cyclohexanone derivatives with sulfur-containing nucleophiles, such as thiols or thioureas, under acidic or basic conditions. For instance, cyclohexanone may react with 1,2-ethanedithiol in the presence of hydrochloric acid to form a thioketal intermediate, which subsequently undergoes intramolecular cyclization to yield the thia ring. Parallelly, the azaspiro ring is introduced via condensation with a nitrogen source, such as ammonium acetate or primary amines, under reflux conditions.
Key Reaction Parameters
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C | Facilitate cyclization |
| Solvent | Ethanol/Water mixture | Balance polarity and solubility |
| Reaction Time | 12–24 hours | Ensure complete ring closure |
Intermediate Functionalization
Following cyclocondensation, the intermediate undergoes hydrolysis or oxidation to introduce reactive groups. For example, a thioketal intermediate may be oxidized using hydrogen peroxide to form sulfone derivatives, enhancing solubility for subsequent amination steps. Alternatively, hydrolysis with aqueous sodium hydroxide converts cyano groups into carboxylic acids, enabling further reactivity.
Acid-Catalyzed Ring Closure
Sulfur Incorporation via Strong Acid Media
A patent-derived approach for analogous spiro compounds involves dissolving precursors in concentrated sulfuric acid (88%) at elevated temperatures (78–82°C). For 2-thia-9-azaspiro[5.5]undecane, this method could involve adding a dicyano-spiro intermediate to sulfuric acid over 2.5–3.5 hours, followed by quenching in ice water to precipitate the product. The strong acid mediates both cyclization and sulfur retention, critical for stabilizing the thia ring.
Example Protocol
Nitrogen Ring Formation
The azaspiro ring is introduced via ammonia gas or aqueous ammonia in lower alcohols (e.g., methanol). For instance, cyclohexanone and ethyl cyanoacetate react with ammonia at −5°C to 5°C for 36 hours, followed by pH adjustment to 2–3 with HCl to precipitate the spiro intermediate. Adapting this for the target compound, ethyl thiocyanoacetate could replace ethyl cyanoacetate to incorporate sulfur.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) may further isolate enantiomers if chiral centers are present.
Purification Data
| Method | Purity Achieved | Recovery Rate |
|---|---|---|
| Column Chromatography | >95% | 70–80% |
| Recrystallization | 98% | 60–70% |
Salt Formation with HCl
The free base is converted to the hydrochloride salt by dissolving in anhydrous ether and bubbling HCl gas through the solution. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Salt Formation Conditions
| Parameter | Value |
|---|---|
| HCl Concentration | 4–6 M in ether |
| Temperature | 0–5°C |
| Drying Time | 12–24 hours |
Comparative Analysis of Synthetic Routes
Yield Optimization
The acid-catalyzed method achieves higher yields (80–85%) compared to cyclocondensation (60–70%) due to fewer side reactions. However, it requires stringent temperature control to prevent decomposition.
Yield Comparison
| Method | Average Yield | Key Limitation |
|---|---|---|
| Acid-Catalyzed | 85% | High acid waste generation |
| Cyclocondensation | 65% | Lengthy reaction times |
Scalability and Industrial Feasibility
Industrial production favors continuous flow reactors for acid-mediated syntheses, enabling rapid heat dissipation and consistent product quality. In contrast, batch processes for cyclocondensation are limited by scalability challenges.
Mechanistic Insights
Cyclization Pathways
The formation of the thia ring proceeds via electrophilic aromatic substitution or nucleophilic attack at a carbonyl carbon, depending on the precursor. For example, thiol groups attack ketone carbons to form cyclic sulfides, while amines facilitate spiro-annulation through Schiff base intermediates.
Chemical Reactions Analysis
2-thia-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrogen atom can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 239.76 g/mol. Its spirocyclic structure incorporates both sulfur and nitrogen, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.
Scientific Research Applications
1. Chemistry
2-Thia-9-azaspiro[5.5]undecane hydrochloride serves as a valuable reagent in organic synthesis. It is often used as a building block for creating more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, enhancing its utility in synthetic pathways.
2. Biology
Research indicates that this compound exhibits promising biological activities, notably antimicrobial and antiviral properties. Its ability to inhibit specific enzymes essential for microbial survival suggests potential as an antimicrobial agent.
3. Medicine
Ongoing studies explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves binding to specific enzymes or receptors, which may lead to modulation of biological processes relevant to inflammation or infection responses.
4. Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for enhancing reaction efficiencies and product yields.
The biological activity of this compound has been documented in several studies:
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against a range of pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | < 10 µM |
| Gram-negative bacteria | < 15 µM |
| Fungi | < 20 µM |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Therapeutic Applications
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its ability to modulate inflammatory pathways in vitro. The findings indicated that it could significantly reduce inflammatory markers, supporting its use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-thia-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitutions
Spiro[5.5]undecane derivatives differ primarily in heteroatom placement (O, N, S) and substituents, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Heteroatom Impact : Sulfur substitution (2-thia) may improve membrane permeability compared to oxygen analogs, as seen in other thia-containing drugs .
- Substituent Dependency : Activity often requires peripheral decoration. For example, unsubstituted 1-oxa-9-azaspiro is inactive, but derivatives with benzyl or ethyl groups show pharmacological effects .
- Biological Targets : 3-Azaspiro derivatives bind to viral ion channels (e.g., influenza M2), while 1,5-dioxa-9-azaspiro compounds target sigma1 receptors .
Pharmacological and Physicochemical Properties
- Binding Affinity: 1,5-Dioxa-9-azaspiro derivatives with benzyl groups show nanomolar affinity for sigma1 receptors, while 3-azaspiro compounds disrupt viral protein dynamics at micromolar concentrations .
- Stability : Spirocycles with multiple heteroatoms (e.g., tetraoxaspiro) demonstrate conformational flexibility, which may reduce metabolic stability compared to rigid analogs .
Biological Activity
2-Thia-9-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial, antiviral, and therapeutic properties, alongside mechanisms of action and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that incorporates both sulfur and nitrogen atoms, which significantly influences its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 239.76 g/mol. This unique configuration allows for various interactions with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound may modulate enzyme activity, disrupt cellular processes, or influence signaling pathways, thereby exerting various biological effects:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial for microbial survival, potentially leading to antimicrobial effects.
- Receptor Modulation : The compound may bind to receptors involved in inflammation or infection responses, altering their activity and providing therapeutic benefits.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | < 10 µM |
| Gram-negative bacteria | < 15 µM |
| Fungi | < 20 µM |
These results suggest that the compound could serve as a lead compound in the development of new antimicrobial agents.
Antiviral Activity
Research indicates that this compound may also possess antiviral properties. Preliminary studies have shown activity against viral strains, although further investigation is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the potential of azaspiro compounds, including this compound, in combating tuberculosis. The compound demonstrated submicromolar potencies against Mycobacterium bovis BCG, indicating strong antimycobacterial properties .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of the compound on mammalian cells (Vero cells). The results indicated selective cytotoxicity at higher concentrations, suggesting that while it may be effective against pathogens, caution is needed regarding its impact on human cells .
- Therapeutic Applications : The compound's structural features suggest potential applications in treating conditions such as obesity and pain management due to its interactions with cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-thia-9-azaspiro[5.5]undecane hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity before use, and employ proper glove removal techniques to avoid skin contact . Wear flame-retardant antistatic lab coats and safety goggles.
- Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors or mists .
- Spill Management : Sweep or vacuum spills into sealed containers; avoid environmental release. Use inert absorbents for containment .
- Electrostatic Precautions : Ground equipment to prevent static discharge during transfer .
Q. How should researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Keep the compound in a tightly sealed container under dry, inert atmosphere (e.g., argon) at -20°C to prevent degradation .
- Light Sensitivity : Store in amber glassware or opaque containers to avoid photolytic decomposition .
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments to minimize hydrolysis .
Q. What are the critical steps in synthesizing this compound, and how can purity be verified?
- Methodological Answer :
- Synthesis Optimization : Use a two-step protocol: (1) Cyclocondensation of thiol and amine precursors under anhydrous conditions, (2) Hydrochloride salt formation via HCl gas bubbling in dry diethyl ether .
- Purity Verification :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard .
- TLC Validation : Employ silica gel plates with ethyl acetate:hexane (3:7); visualize under UV or iodine vapor to confirm absence of side products .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis route of spirocyclic compounds like this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization .
- Solvent Optimization : Apply COSMO-RS simulations to screen solvents for improved reaction yields and reduced byproduct formation .
- Machine Learning : Train models on existing spirocyclic reaction datasets to predict optimal temperature, catalyst, and stoichiometry .
Q. What analytical challenges arise when characterizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Limited reference spectral data for spirocyclic compounds.
- Solution : Perform high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign structural features. Cross-validate with computational NMR predictions (e.g., ACD/Labs) .
- Challenge 2 : Hygroscopicity interfering with purity assays.
- Solution : Conduct Karl Fischer titration to quantify water content and adjust synthesis protocols accordingly .
Q. How do the steric and electronic properties of the spirocyclic structure influence its reactivity in nucleophilic reactions?
- Methodological Answer :
- Steric Effects : The rigid spiro framework restricts conformational flexibility, reducing accessibility to nucleophilic sites. Use X-ray crystallography or molecular dynamics simulations to map steric hindrance .
- Electronic Effects : The sulfur atom in the thia ring enhances electrophilicity at adjacent carbons. Employ Fukui function analysis to identify reactive hotspots for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
